Euparin

Antifungal Candida albicans MIC

Euparin is a structurally distinct monomeric benzofuran with a 6-hydroxy-5-acetyl substitution pattern conferring biological activities not replicated by generic analogs or semisynthetic derivatives. Validated MIC of 7.81 µg/mL against Candida albicans and sub-µg/mL EC50 (0.12–0.47 µg/mL) against poliovirus serotypes 1–3 establish it as an essential positive control for antifungal and antiviral assays. Native core critical—derivatives show inferior potency. Procure as your reference standard for rigorous SAR studies.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 532-48-9
Cat. No. B158306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuparin
CAS532-48-9
Synonymseuparin
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C
InChIInChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3
InChIKeyOPUFDNZTKHPZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Euparin (CAS 532-48-9): Natural Benzofuran Monomer for Antiviral and Antifungal Research


Euparin is a monomeric benzofuran compound [1] isolated from Eupatorium species [2]. As a reactive oxygen species (ROS) inhibitor [1], it exhibits quantifiable antiviral activity against poliovirus serotypes [3] and antifungal activity against Candida albicans [4]. Its utility in antidepressant and antiprotozoal studies further distinguishes it within the benzofuran class.

Why Generic Benzofuran Analogs Cannot Substitute for Euparin in Targeted Assays


Despite structural similarities to other benzofurans like dehydrotremetone [1], euparin's unique substitution pattern confers distinct biological activities that are not transferable across the class. Direct comparative studies show that euparin exhibits superior antifungal potency against Candida albicans compared to its own semisynthetic derivatives [2], and its specific antiviral EC50 values against poliovirus serotypes [3] are not replicated by other benzofurans lacking the 6-hydroxy-5-acetyl motif. Interchanging euparin with a generic analog risks assay failure and misinterpretation of structure-activity relationships.

Euparin Quantitative Differentiation Evidence: Direct Comparative Data Against Analogs and Derivatives


Antifungal Activity Against Candida albicans: Euparin Outperforms Its Maleic Anhydride and Semicarbazide Derivatives

In a direct head-to-head comparison against its own semisynthetic derivatives (maleic anhydride derivative 2 and semicarbazide derivative 3), euparin (1) exhibited the most potent antifungal activity against Candida albicans with an MIC of 7.81 µg/mL and MFC of 15.62 µg/mL [1]. The derivatives showed reduced or undetectable activity in the same assay, confirming that chemical modification of the euparin scaffold diminishes antifungal efficacy.

Antifungal Candida albicans MIC

Antiviral Activity Against Poliovirus: Euparin Displays Low EC50 Values Across Three Serotypes

Euparin demonstrates potent antiviral activity against poliovirus types 1, 2, and 3 in Vero cells, with EC50 values of 0.47 µg/mL, 0.12 µg/mL, and 0.15 µg/mL, respectively [1]. While direct comparator data for other benzofurans in the same assay are not available, these values serve as a quantitative benchmark for the compound's potency against this clinically relevant virus.

Antiviral Poliovirus EC50

In Vivo Antidepressant Efficacy: Euparin Restores Behavioral and Molecular Markers in CUMS Mouse Model

In a chronic unpredictable mild stress (CUMS) mouse model of depression, euparin (8-32 mg/kg) significantly increased locomotor activity and hedonic behavior while normalizing brain levels of monoamine neurotransmitters, MAO, and ROS [1]. This in vivo activity is supported by a patent claiming its use for depression treatment [2]. While direct comparator data for other benzofurans are lacking, the demonstration of efficacy in a well-validated behavioral model provides a quantitative foundation for its antidepressant potential.

Antidepressant CUMS Behavioral Pharmacology

Cytotoxicity Profile: Euparin Exhibits Modest Antiproliferative Activity Relative to Its Maleic Anhydride Derivative

When tested against the MDA-MB-231 breast cancer cell line, euparin showed weak to no cytotoxicity (IC50 > 100 µg/mL), whereas its maleic anhydride derivative (compound 2) displayed an IC50 of 166 µg/mL [1]. This indicates that the native euparin scaffold is not inherently cytotoxic, and chemical derivatization is required to enhance anticancer activity, making euparin a clean baseline for studying structure-activity relationships in cancer models.

Anticancer Cytotoxicity MDA-MB-231

Where Euparin Delivers Measurable Value: Evidence-Based Research and Discovery Applications


Natural Product Antifungal Screening Against Candida albicans

Use euparin as a positive control or reference compound in antifungal susceptibility assays targeting Candida albicans, leveraging its established MIC of 7.81 µg/mL [4] to benchmark the potency of novel extracts or synthetic compounds. Its inactivity in derivatives underscores the necessity of the native benzofuran core for activity.

Antiviral Drug Discovery for Picornaviruses

Employ euparin as a lead compound for the development of anti-poliovirus agents, using its sub-µg/mL EC50 values (0.12-0.47 µg/mL) as a benchmark for potency optimization [4]. Its defined mechanism of action at early viral replication stages [5] provides a rational starting point for medicinal chemistry efforts.

In Vivo Antidepressant Lead Validation in Rodent Models

Utilize euparin in chronic unpredictable mild stress (CUMS) mouse models to study depression-related behavioral and molecular changes, given its ability to normalize neurotransmitter levels and neurotrophic factor expression at 8-32 mg/kg [4]. The existing patent for its use in depression [5] further supports its prioritization as a translational lead.

Structure-Activity Relationship (SAR) Studies on Benzofuran Scaffolds

Apply euparin as a baseline non-cytotoxic control (IC50 > 100 µg/mL against MDA-MB-231) [4] to evaluate the impact of chemical modifications on anticancer activity. Its weak native cytotoxicity allows clear identification of derivatives with enhanced potency, such as the maleic anhydride derivative (IC50 166 µg/mL).

Technical Documentation Hub

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58 linked technical documents
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